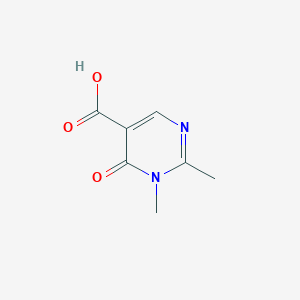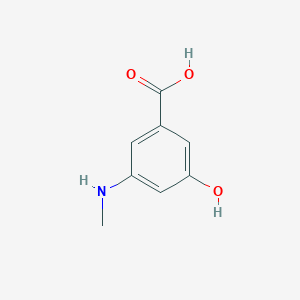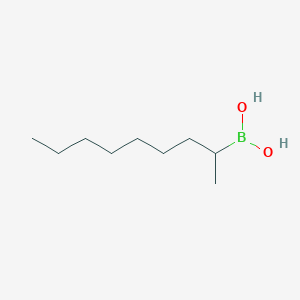
Nonan-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonan-2-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a nonane chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonan-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of nonan-2-ylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the oxidation of the boronic acid.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nonan-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Electrophiles: (e.g., alkyl halides, acyl chlorides)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Alcohols and ketones: (from oxidation reactions)
Substituted boronic acids: (from substitution reactions)
Scientific Research Applications
Nonan-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nonan-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing applications .
Comparison with Similar Compounds
Nonan-2-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all boronic acids share similar reactivity, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity in certain reactions . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
- Hexylboronic acid
These compounds differ in their alkyl or aryl substituents, which can affect their physical properties and reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H21BO2 |
|---|---|
Molecular Weight |
172.08 g/mol |
IUPAC Name |
nonan-2-ylboronic acid |
InChI |
InChI=1S/C9H21BO2/c1-3-4-5-6-7-8-9(2)10(11)12/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
XSUPVSGLEZGUSQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
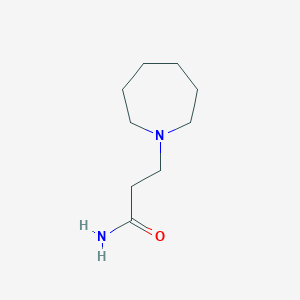

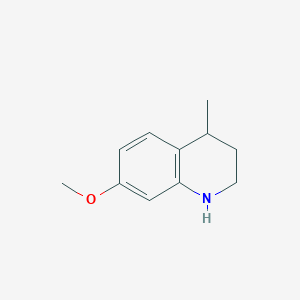
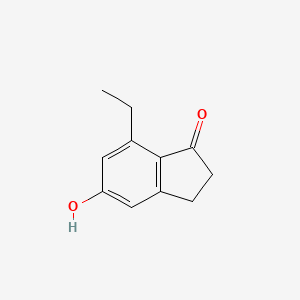


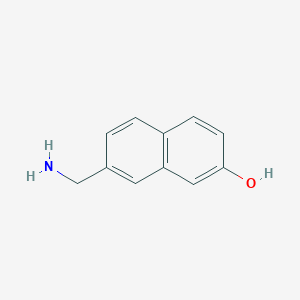

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
